N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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Description
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide are Rho-associated protein kinases . These kinases play a crucial role in various cellular processes such as cell migration, cell proliferation, and smooth muscle contraction .
Mode of Action
This compound acts as an inhibitor of Rho-associated protein kinases . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .
Biochemical Pathways
The compound’s action on Rho-associated protein kinases affects the Rho/ROCK pathway , which is involved in various cellular functions such as cell migration, cell proliferation, and smooth muscle contraction .
Pharmacokinetics
Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
The inhibition of Rho-associated protein kinases by this compound leads to the relaxation of smooth muscles . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.
Biological Activity
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C19H24N2OS with a molecular weight of 350.44 g/mol. The compound features a thiazole ring and an ethoxyphenyl moiety, which are critical for its biological interactions.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific kinases involved in cancer progression. For instance, studies on related thiazole derivatives suggest that they may inhibit pathways involving VEGFR-2 and ERK-2 kinases, which are crucial in tumor growth and angiogenesis .
Anticancer Activity
Several studies have evaluated the anticancer properties of thiazole derivatives. For example, derivatives similar to this compound have shown significant cytotoxic effects against various human cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 (liver cancer) | 11.3 | Induction of apoptosis through kinase inhibition |
K562 (leukemia) | 4.5 | Multi-target inhibition affecting cell proliferation |
These findings indicate that the compound may act as a multitarget inhibitor, potentially enhancing its therapeutic efficacy against resistant cancer types .
Structure-Activity Relationships (SAR)
The SAR studies suggest that modifications to the thiazole and cyclohexane components can significantly impact biological activity. For instance, substituents on the thiazole ring and variations in the cyclohexane structure have been linked to enhanced potency and selectivity against specific cancer cell lines .
Case Studies
A case study involving a series of thiazole derivatives demonstrated that variations in the ethoxy group influenced both solubility and biological activity. Compounds with larger or more polar substituents showed improved water solubility and bioavailability, leading to better therapeutic outcomes in preclinical models .
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-2-22-15-10-8-13(9-11-15)16-12-23-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJAPVJKUHNFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.